molecular formula C17H19BrN2 B11044289 2-(4-Bromophenyl)amino-2-cyanoadamantane

2-(4-Bromophenyl)amino-2-cyanoadamantane

Cat. No.: B11044289
M. Wt: 331.2 g/mol
InChI Key: QMPWOBJHEGBNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)amino-2-cyanoadamantane is an adamantane derivative featuring a bromophenylamino group and a cyano substituent at the 2-position of the adamantane core. Adamantane-based compounds are renowned for their rigid, cage-like structure, which enhances metabolic stability and binding affinity in pharmaceutical applications.

Properties

Molecular Formula

C17H19BrN2

Molecular Weight

331.2 g/mol

IUPAC Name

2-(4-bromoanilino)adamantane-2-carbonitrile

InChI

InChI=1S/C17H19BrN2/c18-15-1-3-16(4-2-15)20-17(10-19)13-6-11-5-12(8-13)9-14(17)7-11/h1-4,11-14,20H,5-9H2

InChI Key

QMPWOBJHEGBNTO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C#N)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE typically involves the reaction of 4-bromoaniline with an adamantane derivative. One common method includes the use of a Mannich reaction, where 4-bromoaniline is reacted with formaldehyde and an adamantane derivative in the presence of a catalyst such as triphenylphosphine (PPh3) under solvent-free conditions . The reaction is carried out at room temperature, yielding the desired product in high efficiency.

Industrial Production Methods

Industrial production of 2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE exerts its effects involves its interaction with specific molecular targets. The bromine atom and the adamantane core can facilitate binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, biological activities, and synthetic routes of 2-(4-Bromophenyl)amino-2-cyanoadamantane with related compounds from the evidence:

Compound Name Core Structure Key Substituents Biological Activity (Anti-inflammatory, %) Synthesis Route
2-(4-Bromophenyl)amino-2-cyanoadamantane Adamantane 4-Bromophenylamino, cyano Not reported Not detailed in evidence
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenylpropanone, 4-chlorophenyl 59.5% (20 mg/kg) Condensation of hydrazides and ketones
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenylpropanone, 3,4-dimethoxyphenyl 61.9% (20 mg/kg) Same as above
2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Acetamide-chalcone 4-Bromophenylacryloyl, diphenylacetamide Not reported Chloroacetylation + chalcone coupling
Key Observations:
  • Adamantane vs.
  • Bromophenyl Substituent: All compounds share a 4-bromophenyl group, which may contribute to hydrophobic interactions in biological systems. The oxadiazole derivatives exhibit notable anti-inflammatory activity (~60%), suggesting that bromophenyl groups in flexible frameworks retain bioactivity .
  • Functional Groups: The cyano group in the adamantane derivative could enhance electronic interactions, while the oxadiazole compounds rely on chlorophenyl or methoxyphenyl groups for activity modulation.

Physicochemical Properties

  • Solubility : Oxadiazoles and acetamide-chalcones likely exhibit better aqueous solubility than the adamantane derivative due to smaller molecular weights and polar functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.